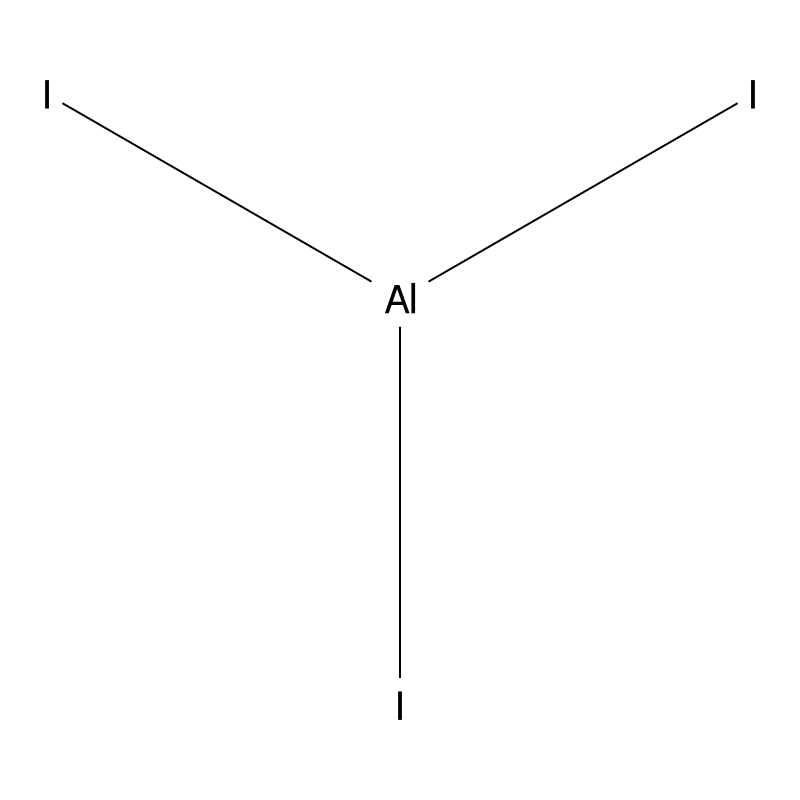

Aluminum iodide

Al2I6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Al2I6

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Lewis Acid Catalyst: Aluminum iodide acts as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst for various organic reactions, particularly those involving cleavage of carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds. For instance, AlI₃ can cleave aryl ethers (compounds with an oxygen atom bonded to an aromatic ring and an alkyl group) and deoxygenate epoxides (cyclic ethers with a three-membered ring containing one oxygen atom) [].

Inorganic Chemistry

- Precursor for Aluminum Compounds: Aluminum iodide serves as a precursor for the synthesis of other interesting aluminum compounds. Researchers can utilize it to prepare various functional materials with specific properties, such as aluminum nitride (AlN) thin films for electronic applications [].

Material Science

Aluminum iodide is a chemical compound with the formula AlI₃. It is typically formed through the reaction of aluminum metal with iodine. This compound is known for its strong Lewis acidity and hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. Aluminum iodide can exist in various forms, including a dimeric structure (Al₂I₆) in solid state, which is similar to other aluminum halides such as aluminum bromide and aluminum chloride. The compound has notable applications in organic synthesis and catalysis due to its ability to cleave certain chemical bonds .

Aluminum iodide is a corrosive and irritant compound. Contact with skin or eyes can cause severe burns. Inhalation can irritate the respiratory tract. Additionally, it reacts violently with water, releasing toxic hydrogen iodide fumes [4].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling aluminum iodide.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry, and well-sealed container.

Reference List:

The primary reaction for synthesizing aluminum iodide is as follows:

This reaction is highly exothermic, producing significant heat and resulting in the formation of deep purple iodine vapor. When aluminum iodide comes into contact with water, it reacts violently, releasing hydrogen iodide gas:

This reaction exemplifies the compound's strong reactivity and potential hazards associated with its handling .

Aluminum iodide can be synthesized through several methods:

- Direct Reaction: Mixing powdered aluminum with iodine in a controlled environment. Adding a small amount of water can initiate the reaction more rapidly.

- Reaction:

- Hydrogen Iodide Method: Reacting metallic aluminum or aluminum hydroxide with hydrogen iodide or hydroiodic acid to produce the hexahydrate form of aluminum iodide.

- Thermal Decomposition: Heating aluminum iodide under specific conditions to yield anhydrous forms .

Aluminum iodide has various applications, including:

- Catalysis: Used as a catalyst in organic reactions, particularly in the cleavage of C-O and N-O bonds.

- Synthesis of Organometallic Compounds: Acts as a precursor for preparing other organometallic compounds.

- Reagent in Organic Chemistry: Employed for deoxygenation processes and reactions involving aryl ethers .

Studies on aluminum iodide interactions primarily focus on its reactivity with water and organic solvents. Its strong Lewis acid properties allow it to interact effectively with various organic compounds, facilitating bond cleavage and rearrangements. The compound's behavior in moisture-rich environments highlights its hygroscopic nature, which can influence reaction conditions in synthetic applications .

Aluminum iodide shares similarities with other aluminum halides but exhibits unique characteristics that distinguish it from them. Below is a comparison table highlighting these compounds:

| Compound | Formula | Lewis Acidity | Dimeric Structure | Hygroscopicity |

|---|---|---|---|---|

| Aluminum Iodide | AlI₃ | Strong | Yes (Al₂I₆) | Yes |

| Aluminum Chloride | AlCl₃ | Strong | Yes (Al₂Cl₆) | Yes |

| Aluminum Bromide | AlBr₃ | Moderate | Yes (Al₂Br₆) | Moderate |

| Aluminum Fluoride | AlF₃ | Weak | No | No |

Uniqueness of Aluminum Iodide:

AlI₃ is hygroscopic and reacts vigorously with moisture, forming its hexahydrate. Its Lewis acidity, driven by the electron-deficient aluminum center, enables applications in organic synthesis, including cleavage of C–O and N–O bonds. The compound’s reactivity with oxygen-containing functional groups, such as esters and epoxides, underscores its utility in deoxygenation and deoxydehydration reactions.

Thermochemical Data

The thermochemical properties of aluminum iodide provide essential information for understanding its energetic behavior and stability under various conditions. These values are fundamental for industrial applications and chemical synthesis processes.

Standard Enthalpy of Formation

The standard enthalpy of formation for crystalline aluminum iodide has been determined through solution reaction calorimetry to be -302.9 kJ/mol [2] [5] [14]. An alternative measurement reported a value of -280.4 ± 2.6 kJ/mol [14], while another source cites -313.8 kJ/mol [6]. The variation in these values reflects differences in measurement conditions and methodologies, though the consensus value of -302.9 kJ/mol is most widely accepted [2] [5].

For comparison, the gas phase enthalpy of formation is significantly different at -193.30 kJ/mol [15], indicating the substantial energy difference between solid and gaseous states of the compound.

Heat Capacity

The molar heat capacity at constant pressure for aluminum iodide is 98.7 J/(mol·K) at 298.15 K [2] [6] [5]. This value represents the amount of thermal energy required to raise the temperature of one mole of the compound by one degree Kelvin under constant pressure conditions.

Entropy Values

The standard molar entropy of aluminum iodide is 195.9 J/(mol·K) for the solid form at 298.15 K [2] [5]. This entropy value reflects the degree of molecular disorder in the crystalline state. For comparison, the gas phase entropy is considerably higher at 373.60 J/(mol·K) [15], consistent with the greater molecular freedom in the gaseous state.

Additional thermodynamic parameters include the enthalpy of fusion at 15.9 kJ/mol [6] and the enthalpy of vaporization at 32.2 kJ/mol [6], representing the energy required for solid-to-liquid and liquid-to-gas phase transitions, respectively.

| Thermodynamic Property | Value | Reference |

|---|---|---|

| ΔfH° (solid, kJ/mol) | -302.9 | [2] [5] |

| ΔfH° (gas, kJ/mol) | -193.30 | [15] |

| S° (solid, J/(mol·K)) | 195.9 | [2] [5] |

| S° (gas, J/(mol·K)) | 373.60 | [15] |

| Cp (J/(mol·K)) | 98.7 | [2] [6] [5] |

| ΔfusH (kJ/mol) | 15.9 | [6] |

| ΔvapH (kJ/mol) | 32.2 | [6] |

Spectroscopic Properties

Aluminum iodide exhibits characteristic spectroscopic features that provide valuable information about its molecular structure and chemical environment. These properties are essential for analytical identification and structural characterization of the compound.

Nuclear Magnetic Resonance spectroscopy studies have revealed that aluminum-27 in aluminum iodide complexes shows chemical shifts characteristic of tetrahedral coordination [16]. Iodo complexes of the type AlI₃ demonstrate exceptional behavior, showing chemical shifts similar to octahedral complexes despite their tetrahedral geometry [16]. This unusual chemical shift pattern provides a distinctive fingerprint for aluminum iodide identification through ²⁷Al NMR spectroscopy [17] [16].

Infrared spectroscopy of aluminum iodide solutions reveals several characteristic absorption features. Studies have identified absorption bands associated with aluminum-oxygen stretching vibrations when the compound is dissolved in various solvents [18]. The presence of Al-O-Al stretching modes around 2400 cm⁻¹ has been consistently observed in aluminum salt solutions [18], providing a diagnostic tool for identifying aluminum iodide in solution.

Vapor pressure measurements have been extensively studied to determine sublimation behavior. Detailed vapor pressure data shows exponential increases with temperature, following the Antoine equation with specific coefficients for aluminum iodide [19]. These measurements are crucial for understanding the compound's volatility characteristics and designing appropriate handling procedures.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (84.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Aluminium iodide